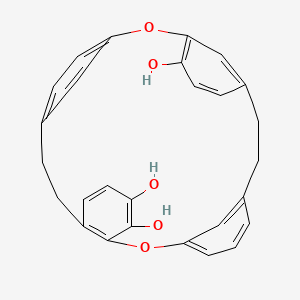

marchantin H

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24O5 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene-4,17,18-triol |

InChI |

InChI=1S/C28H24O5/c29-24-14-9-20-5-4-19-2-1-3-23(16-19)33-28-21(11-15-25(30)27(28)31)10-6-18-7-12-22(13-8-18)32-26(24)17-20/h1-3,7-9,11-17,29-31H,4-6,10H2 |

InChI Key |

BVVNNKLMNVFVGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)O)O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |

Synonyms |

marchantin H |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Distribution of Marchantin H in Liverwort Species

Primary Sources: Marchantia polymorpha and Plagiochasma intermedium

This compound is primarily isolated from liverworts, a group of non-vascular plants. Two species, in particular, are recognized as significant natural sources of this compound: Marchantia polymorpha and Plagiochasma intermedium. mdpi.comknapsackfamily.com While Marchantia polymorpha is a cosmopolitan species with a wide global distribution, the presence and concentration of its chemical constituents, including marchantins, can vary significantly. mdpi.comwikipedia.orgpreprints.org Plagiochasma intermedium, another thalloid liverwort, has also been identified as a source from which this compound has been successfully isolated. mdpi.comnih.gov

Geographic and Specimen-Dependent Chemical Variability

The chemical profile of liverworts, including the presence of this compound, is not uniform and exhibits considerable variability depending on the geographical origin and the specific subspecies of the plant. mdpi.commarchantia.info For instance, while many specimens of Marchantia polymorpha from various countries contain marchantin A as the major cyclic bisbibenzyl, some studies have found that South African specimens of this species lack marchantin A entirely. mdpi.compreprints.orgpreprints.org In these South African chemotypes, this compound takes its place as the predominant cyclic bisbibenzyl. mdpi.compreprints.orgpreprints.org This highlights a remarkable specimen-dependent chemical diversity within the same species. This variability underscores the importance of considering the provenance of the plant material in phytochemical research. mdpi.compreprints.org

Localization within Plant Tissues and Cellular Compartments

Accumulation in Oil Bodies of Liverworts

Liverworts possess unique, membrane-bound organelles known as oil bodies, which are not found in other land plants. preprints.orgpreprints.orgwikipedia.org These specialized structures are the primary sites for the synthesis and accumulation of a wide array of secondary metabolites, including terpenoids and aromatic compounds like bis(bibenzyls). mdpi.compreprints.orgwikipedia.orgbiotrop.org Research has confirmed that marchantins, along with other lipophilic compounds, are specifically localized within these oil bodies. wikipedia.orgnih.govresearchgate.net In thallose liverworts such as Marchantia polymorpha, these oil bodies are typically confined to scattered, specialized cells called idioblasts. mdpi.compreprints.orgresearchgate.net

Micromanipulation Techniques for Targeted Metabolite Localization

To definitively confirm the localization of specific compounds within the oil bodies, scientists have employed advanced micromanipulation techniques. wikipedia.orgmdpi.com These methods involve the use of fine glass capillaries and piston syringes to physically isolate the contents of individual oil body cells. wikipedia.orgresearchgate.net Subsequent analysis of the extracted contents, often using techniques like mass spectrometry, has provided direct evidence for the specific accumulation of compounds like marchantin A and various sesquiterpenoids within these organelles. nih.govresearchgate.netresearchgate.net This targeted approach has been crucial in understanding the precise cellular compartmentation of these bioactive molecules. wikipedia.orgmdpi.com

Research Methodologies for Extraction and Purification

The isolation of this compound from its natural liverwort sources involves a multi-step process of extraction and purification.

The initial step typically involves the extraction of the ground plant material (fresh or air-dried thalli) with a polar solvent. mdpi.com Methanol (B129727) or ethanol (B145695) are commonly used for this purpose due to their effectiveness in solubilizing phenolic compounds like bis(bibenzyls). mdpi.com To enhance the extraction yield, this process may be supplemented with techniques such as sonication or extended incubation periods. mdpi.comresearchgate.net

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other plant metabolites. A common workflow includes:

Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity.

Silica (B1680970) Gel Column Chromatography: This technique is frequently used for the initial fractionation of the extract. A gradient of solvents, for example, a mixture of petroleum ether and acetone, is used to elute different compounds from the column at different rates.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective in removing polymeric impurities. A solvent system like chloroform-methanol is often used as the eluent. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to achieve high purity. Reversed-phase (RP) HPLC with a C18 column and a gradient of acetonitrile (B52724) and water is a common method for the final polishing of the isolated compound.

The successful application of these methodologies has enabled researchers to obtain pure this compound for further scientific investigation.

Advanced Solvent-Based Extraction Approaches

The initial step in isolating this compound involves its extraction from the plant material, typically dried and powdered thalli of liverworts. The selection of solvents is critical and is based on the polarity of the target compound. For macrocyclic bisbibenzyls like this compound, polar solvents are generally effective at solubilizing these phenolic compounds. archive.org

The process typically begins with maceration or ultrasonic extraction of the dried plant powder using a polar solvent such as methanol or ethanol. archive.orgresearchgate.net Following this initial extraction, a liquid-liquid partitioning method is employed to separate compounds into fractions of varying polarity. This involves partitioning the crude methanol or ethanol extract against less polar solvents. A common strategy is to partition the extract between an aqueous methanol phase and a non-polar solvent like n-hexane to remove highly lipophilic substances such as fats and waxes. Subsequently, the aqueous phase is further extracted with a solvent of intermediate polarity, like ethyl acetate or diethyl ether, which serves to concentrate the bisbibenzyls, including this compound. researchgate.netscielo.brmdpi.com The ethyl acetate or ether fraction is often found to be enriched with the desired compounds and is taken forward for purification. archive.org

Table 1: Typical Solvent-Based Extraction and Partitioning for Marchantin-type Compounds

| Step | Procedure | Solvent(s) | Purpose |

| 1. Initial Extraction | Maceration or ultrasonic treatment of dried, powdered liverwort. researchgate.netmdpi.com | Methanol or Ethanol | To create a crude extract containing a broad range of metabolites, including bisbibenzyls. |

| 2. Fractionation | Liquid-liquid partitioning of the crude extract. | n-Hexane, Ethyl Acetate, Diethyl Ether, Water | To separate compounds based on polarity and enrich the target fraction. The ethyl acetate/ether fraction typically contains this compound. archive.orgresearchgate.net |

Chromatographic Purification Strategies for this compound

Following solvent extraction and fractionation, the enriched extract contains a mixture of related compounds that require further separation to isolate pure this compound. The purification of this compound, along with co-occurring bisbibenzyls like marchantin C and riccardin C, is achieved through a multi-step chromatographic process. researchgate.netarchive.org This involves a combination of different chromatographic techniques that separate molecules based on properties such as polarity and size.

The primary method employed is column chromatography. A typical workflow involves subjecting the concentrated ethyl acetate or ether extract to a silica gel column. mdpi.commdpi.com Silica gel is a polar stationary phase, and compounds are eluted using a mobile phase of increasing polarity. A common solvent gradient system for separating marchantins is a mixture of a non-polar solvent like n-hexane or petroleum ether with a more polar solvent such as ethyl acetate or acetone. scielo.brmdpi.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound.

To achieve higher purity, fractions rich in this compound are often subjected to a second chromatographic step using Sephadex LH-20. mdpi.commdpi.com This is a size-exclusion and adsorption chromatography medium that is particularly effective for separating phenolic compounds. A common eluent for this step is a chloroform-methanol mixture, often in a 1:1 ratio. scielo.brmdpi.com The process involves repeated chromatography until this compound is isolated in a pure form. mdpi.com In some protocols for related compounds, final purification is achieved using preparative high-performance liquid chromatography (HPLC), which offers higher resolution. archive.org

Table 2: Chromatographic Purification Workflow for this compound

| Step | Chromatographic Method | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| 1. Initial Separation | Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate gradient or Petroleum Ether / Acetone gradient. scielo.brmdpi.com | To perform a coarse separation of the crude fraction based on polarity. |

| 2. Further Purification | Gel Filtration / Adsorption Chromatography | Sephadex LH-20 | Chloroform (B151607) / Methanol (e.g., 1:1 v/v). scielo.brmdpi.com | To separate this compound from other closely related bisbibenzyls and impurities based on size and polarity. |

| 3. Final Polishing (Optional) | Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile / Water gradient. archive.org | To achieve high purity (>95%) of the final compound. |

Elucidation of Biosynthetic Pathways and Precursor Studies

General Biosynthetic Route of Bisbibenzyls

Bisbibenzyls, including the marchantin family, are phenolic compounds characteristic of liverworts. nih.govresearchgate.net Their synthesis is a testament to the unique metabolic evolution within this plant group, combining elements of primary and secondary metabolism to create structurally diverse molecules. acs.org Research, including precursor feeding experiments, has been fundamental in sketching the general roadmap of their formation. oup.comoup.com

The journey to marchantin H begins in the well-established phenylpropanoid pathway, a core metabolic route in plants responsible for synthesizing a vast array of phenolic compounds. frontiersin.org This pathway converts the amino acid L-phenylalanine into various intermediates that serve as building blocks for flavonoids, lignins, and, in the case of liverworts, bisbibenzyls. nih.govfrontiersin.org

The initial steps are catalyzed by a series of key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme initiates the pathway by deaminating L-phenylalanine to yield cinnamic acid. oup.commdpi.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then hydroxylates cinnamic acid to form p-coumaric acid. oup.comresearchgate.net

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central precursor for numerous downstream branches of phenylpropanoid metabolism. oup.commdpi.com

In the context of bisbibenzyl synthesis, a reduction step converts p-coumaric acid to dihydro-p-coumaric acid, which is then activated by 4CL to form dihydro-p-coumaroyl CoA. nih.govoup.com This molecule stands at a critical juncture, ready to be channeled into the unique chemistry of bibenzyl formation. nih.gov

The defining step in forming the bibenzyl scaffold is the condensation of dihydro-p-coumaryl CoA with three molecules of malonyl-CoA. oup.com This reaction is catalyzed by stilbene (B7821643) carboxylate synthase (STCS), yielding the foundational bibenzyl, lunularic acid. oup.comoup.com Lunularic acid is a pivotal precursor for the entire class of marchantin-type bisbibenzyls. researchgate.netacs.orgresearchgate.netnih.gov

From lunularic acid, the pathway can proceed via two key molecules:

Lunularine: This compound is the direct decarboxylation product of lunularic acid. uni-muenchen.deinternationalscholarsjournals.com For a time, it was hypothesized to be a primary monomeric building block for the final dimerization. nih.govuni-muenchen.de

Marchantin C: Cell-free experiments have demonstrated that the crucial step in forming the macrocyclic structure is the intermolecular phenolic coupling of two lunularic acid molecules, not lunularine. uni-muenchen.de This reaction, catalyzed by a specific cytochrome P450 enzyme, forms the bis(bibenzyl) structure of marchantin C. uni-muenchen.de Marchantin C is then further modified, for example, by hydroxylation to form other marchantins like marchantin A. uni-muenchen.de While the specific final steps to this compound are not fully detailed, this general route provides the established framework.

Involvement of the Phenylpropanoid Pathway

Transcriptomic and Genomic Approaches to Pathway Elucidation

Modern "omics" technologies have revolutionized the study of plant secondary metabolism, moving beyond precursor feeding studies to identify the specific genes and enzymes that orchestrate these complex pathways. The liverwort Marchantia polymorpha, a model organism with a fully sequenced genome, has been instrumental in this area. openplant.orgnih.gov

Transcriptome analysis allows researchers to create a snapshot of all active genes in a specific tissue or under certain conditions. researchgate.net By correlating gene expression levels with the accumulation of bisbibenzyls, scientists can identify candidate genes involved in their biosynthesis. oup.comnih.gov

Key findings from these analyses include:

Identification of Biosynthetic Genes: Transcriptome sequencing in Marchantia polymorpha and Plagiochasma appendiculatum has successfully identified the genes encoding the core enzymes of the phenylpropanoid pathway, including multiple isoforms of PAL, C4H, 4CL, and STCS. nih.govresearchgate.net

Regulatory Transcription Factors: A major breakthrough has been the discovery of transcription factors that regulate the entire pathway. In P. appendiculatum, a basic helix-loop-helix (bHLH) transcription factor, PabHLH1, was shown to positively regulate the expression of upstream biosynthetic genes, leading to increased accumulation of bisbibenzyls. nih.govresearchgate.net In M. polymorpha, the R2R3-MYB transcription factor, MpMYB02, was identified as a specific regulator for marchantin production; knocking out this single gene abolished the accumulation of marchantins. nih.gov

| Gene/Protein | Function in Bisbibenzyl Biosynthesis | Organism Studied | Citations |

| PabHLH1 | Transcription factor; upregulates PAL, C4H, 4CL, and STCS1, boosting bisbibenzyl accumulation. | Plagiochasma appendiculatum | nih.gov, researchgate.net |

| MpMYB02 | R2R3-MYB transcription factor; specifically required for the accumulation of marchantins. | Marchantia polymorpha | nih.gov |

| PAL | Phenylalanine ammonia-lyase; catalyzes the first step of the phenylpropanoid pathway. | M. polymorpha, P. appendiculatum | oup.com, researchgate.net |

| C4H | Cinnamate 4-hydroxylase; catalyzes the second step of the phenylpropanoid pathway. | M. polymorpha, P. appendiculatum | oup.com, researchgate.net |

| 4CL | 4-Coumarate:CoA ligase; activates intermediates for entry into downstream pathways. | M. polymorpha, P. appendiculatum | oup.com, researchgate.net |

| STCS | Stilbene carboxylate synthase; condenses dihydro-p-coumaroyl CoA and malonyl-CoA to form lunularic acid. | P. appendiculatum | oup.com, oup.com |

| Cytochrome P450s | Catalyze the oxidative coupling of lunularic acid to form marchantin C and subsequent hydroxylations. | Marchantia polymorpha | uni-muenchen.de |

Identifying the genes is only part of the story; understanding the function and location of the enzymes they encode is crucial. Research has revealed that the biosynthesis and storage of these compounds are highly compartmentalized.

Enzyme Characterization: Specific cytochrome P450 enzymes have been characterized as being responsible for the key dimerization and modification steps in marchantin biosynthesis. uni-muenchen.de These enzymes are dependent on NADPH and oxygen for their catalytic activity. uni-muenchen.de The recombinant expression of bibenzyl synthase (BBS) has also been achieved, confirming its role in using coumaroyl-CoA and malonyl-CoA as substrates. nih.gov

Subcellular Localization: A fascinating aspect of liverwort biology is the presence of oil bodies, unique membrane-bound organelles. researchgate.netnih.gov Direct analysis using micromanipulation coupled with mass spectrometry has provided definitive evidence that marchantin A specifically accumulates in the oil body cells of M. polymorpha. researchgate.net Furthermore, immunolocalization studies have shown that key enzymes for secondary metabolite synthesis are located in these oil bodies, suggesting they are not just storage sites but active metabolic factories. researchgate.netnih.gov An ABC transporter, MpABCG1, has been identified on the oil body membrane and is required for the accumulation of secondary metabolites within the lumen, indicating a sophisticated transport mechanism is in place. biorxiv.org

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches for Marchantin H and Related Bisbibenzyls

The synthesis of macrocyclic bisbibenzyls like this compound is a significant challenge in organic chemistry. clockss.org Total synthesis provides a route to these molecules, enabling confirmation of their structure and allowing access to analogues that are not found in nature. soton.ac.uk

Retrosynthetic analysis is a method used to plan a synthesis by breaking down the target molecule into simpler, commercially available precursors. sathyabama.ac.inchemistrydocs.com For macrocyclic bisbibenzyls, the common strategy involves a convergent synthesis, where key fragments of the molecule are prepared independently before being joined together. clockss.orgsathyabama.ac.in

A typical retrosynthetic approach for a marchantin-type structure would involve disconnecting the macrocycle at its ether linkages or one of the bibenzyl bridges. This leads to two separate bibenzyl or stilbene-bibenzyl units. These units are then further broken down. Key reactions frequently employed in the synthesis of these fragments include:

Ullmann Condensation: Used to form the diaryl ether bonds that are central to the bisbibenzyl structure.

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction used to create the biaryl C-C bond connecting the two aromatic rings within a bibenzyl unit. soton.ac.uk

Heck Reaction: Another palladium-catalyzed reaction that can be used to connect key fragments. soton.ac.uk

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Olefination: These reactions are crucial for forming stilbene (B7821643) (C=C double bond) intermediates, which are subsequently hydrogenated to give the characteristic bibenzyl (C-C single bond) backbone. clockss.orgsoton.ac.ukuni-goettingen.de For instance, in the total synthesis of riccardin B and marchantin A, an intramolecular HWE olefination was a key step. uni-goettingen.de Similarly, the synthesis of plagiochin D involved a Wardsworth-Emmons reaction to assemble the necessary benzene (B151609) rings. clockss.org

Stille-Kelly Reaction: This palladium-catalyzed intramolecular reaction has been successfully used for the ring closure of a dibromoperrottetin derivative, a key step in the synthesis of plagiochin D. clockss.org

The synthesis of marchantinquinone, a related compound, illustrates this approach. Its synthesis involved standard reactions such as nucleophilic aromatic substitution, a Wittig reaction, and catalytic hydrogenation to assemble the precursor.

The critical and often lowest-yielding step in the synthesis of bisbibenzyls is the macrocyclization, which forms the large ring structure. acs.org This step is challenging due to the high entropic penalty and the tendency for intermolecular side reactions (oligomerization). acs.org To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions. acs.org

Several powerful macrocyclization techniques have been applied to the synthesis of marchantins and related compounds:

Intramolecular Wittig Reaction: This has been a successful strategy for closing the macrocyclic ring. In the total synthesis of riccardin C, an intramolecular Wittig reaction was used to form a stilbene intermediate within the macrocycle, which was then hydrogenated to yield the final product. soton.ac.uk

Intramolecular Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming the final C-C bond to close the macrocycle. researchgate.net It has been employed in the synthesis of riccardin C. researchgate.net

Intramolecular Heck Reaction: This method can be used to form the macrocycle atroposelectively, meaning it can control the spatial arrangement (chirality) of the biaryl axis, which is a key structural feature of many bisbibenzyls. soton.ac.uknih.gov

Nickel-Mediated Cross-Coupling: A nickel(0) complex was used to effect the macrocyclization in the first total synthesis of polymorphatin A, creating a strained biaryl linkage. soton.ac.uk

Corey-Seebach Reaction: A novel strategy involving an alkyllithium-mediated displacement has been used for the macrocyclization step in the synthesis of riccardin C. soton.ac.uk

Retrosynthetic Analysis and Key Reaction Steps

Semi-Synthetic Modifications of this compound and its Analogues

Semi-synthesis starts with the natural product, which is then chemically modified. This approach leverages the complex core structure provided by nature to create new derivatives with potentially improved properties. Marchantin C, a close structural analogue of this compound, has been the subject of such derivatization studies. acs.org

Functional group transformations involve the conversion of one functional group into another to alter the molecule's properties. imperial.ac.uk In the context of marchantins, the phenolic hydroxyl (-OH) groups are key targets for modification due to their chemical reactivity and their importance for biological activity. acs.org

Common transformations include: acs.orgnih.gov

O-Alkylation/O-Acylation: The phenolic hydroxyls can be converted to ethers or esters. For example, marchantin C has been subjected to O-allylation using allyl bromide. acs.org Esterification can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Electrophilic Substitution: The electron-rich aromatic rings of the marchantin scaffold are susceptible to electrophilic substitution reactions, such as the Mannich reaction, allowing for the introduction of new substituents. acs.org

Oxidation/Reduction: The bibenzyl backbone or substituents can be modified through oxidation or reduction reactions. For instance, alcohols can be oxidized to aldehydes or carboxylic acids using reagents like Jones reagent. acs.orgimperial.ac.uk

These transformations allow for the systematic exploration of the structure-activity relationship, identifying which parts of the molecule are essential for its biological effects.

A modern strategy in medicinal chemistry is the creation of hybrid molecules, where two different pharmacophores are combined into a single molecule to achieve a synergistic or multi-target effect. acs.orgsciprofiles.com

A notable example is the development of marchantin C-nitric oxide (NO) donor hybrids (MC-NODs). acs.orgorcid.org In a 2025 study, researchers designed and synthesized a series of these hybrids to overcome drug resistance in cancer cells. acs.orgsdu.edu.cnresearchgate.net The rationale was that the marchantin C scaffold would be "hijacked" by drug efflux pumps (like P-glycoprotein) in resistant cancer cells and transported into lysosomes. acs.org Once inside, the NO-donor moiety would release nitric oxide, disrupting the lysosome and triggering cell death. acs.org

To achieve this, various NO-donating groups, including furoxans, sydnonimines, and diazeniumdiolates, were attached to the marchantin C core. acs.org The phenolic hydroxyl groups served as the primary attachment points for these modifications. acs.org The synthesis involved multi-step procedures, including the preparation of the NO-donor moieties and their subsequent coupling to the marchantin C scaffold using reactions like the Mitsunobu reaction or DCC/DMAP-mediated esterification. acs.org One such hybrid, a marchantin C-furoxan derivative, showed exceptionally potent and selective activity against multidrug-resistant cancer cells. acs.org

Targeted Functional Group Transformations

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biological catalysts (enzymes). mdpi.comchemrxiv.orgnih.gov This approach is gaining traction as a green and sustainable alternative to purely chemical methods. rsc.orgacademie-sciences.fr

For marchantins, this strategy is still emerging but holds significant promise. The natural biosynthesis of marchantins involves enzymes like stilbene carboxylate synthase (STCS) and cytochrome P450 oxidases, which catalyze key steps such as the formation of the bibenzyl precursor (lunularic acid) and the subsequent oxidative coupling to form the macrocycle. researchgate.net

Potential biocatalytic approaches include:

Whole-Cell Biocatalysis: Genetically engineered microorganisms (like E. coli or yeast) could be used as "cell factories" to produce this compound or its precursors. academie-sciences.frnih.gov By introducing the relevant genes from Marchantia polymorpha, it may be possible to reconstruct the biosynthetic pathway in a host that is easier and faster to cultivate.

Isolated Enzyme Reactions: Specific enzymes from the biosynthetic pathway could be isolated or produced recombinantly and used to perform key transformations. For example, cytochrome P450 enzymes could be used for the crucial macrocyclization step. Research has shown that these enzymes mediate the oxidative coupling to form the macrocyclic structure in marchantin A.

Chemoenzymatic Derivatization: Enzymes can be used to selectively modify the this compound molecule. For example, the chemical and biocatalytic synthesis of several marchantin A ester derivatives has been reported, demonstrating the feasibility of this approach. researchgate.net This allows for the creation of new analogues under mild reaction conditions with high regioselectivity, often avoiding the need for complex protection and deprotection steps common in traditional organic synthesis. imperial.ac.uk

While the large-scale biocatalytic production of this compound has not yet been established, the ongoing discovery and engineering of enzymes offer a promising avenue for its future sustainable synthesis. academie-sciences.fr

Preclinical Pharmacological Investigations: Mechanistic Insights and Cellular Bioactivity

Antioxidant Activity and Mechanisms of Radical Scavenging

The antioxidant properties of marchantin H have been explored through a variety of in vitro models, demonstrating its capacity to counteract oxidative stress.

The antioxidant activity of this compound has been quantified using several established in vitro assays. In one study, this compound demonstrated potent inhibition of nonenzymatic iron-induced lipid peroxidation in rat brain homogenates, with a half-maximal inhibitory concentration (IC50) value of 0.51 ± 0.03 μM. nih.gov It also suppressed NADPH-dependent microsomal lipid peroxidation with an IC50 value of 0.32 ± 0.01 μM. nih.gov Furthermore, its ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical has been documented, showing an IC0.20 of 0.51 ± 0.03 µM, which was significantly more potent than the standard antioxidant α-tocopherol (3.80 ± 0.33 µM). mdpi.com

This compound also proved effective in protecting against the oxidation of human low-density lipoprotein (LDL) induced by copper, as evidenced by measurements of fluorescence intensity, thiobarbituric acid-reactive substance formation, and electrophoretic mobility. nih.gov The oxygen consumption during peroxyl radical-induced oxidation of human erythrocyte ghost membranes was also decreased by this compound in a concentration-dependent manner. nih.gov

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | System/Model | Result (IC50/IC0.20) | Reference |

|---|---|---|---|

| Iron-induced Lipid Peroxidation | Rat brain homogenates | 0.51 ± 0.03 μM | nih.gov |

| NADPH-dependent Microsomal Lipid Peroxidation | Microsomes | 0.32 ± 0.01 μM | nih.gov |

This table is interactive. Click on the headers to sort.

The antioxidant effects of this compound are attributed to its ability to act as a radical scavenger. It effectively scavenges peroxyl radicals in an aqueous phase, although it is not active against those in a hexane (B92381) environment. nih.gov This suggests that its radical-scavenging activity is influenced by the polarity of the medium. Furthermore, this compound demonstrates reactivity towards superoxide (B77818) anions generated by the xanthine/xanthine oxidase system. nih.gov The molecular structure of this compound, with its phenolic hydroxyl groups, is believed to be crucial for its ability to donate hydrogen atoms or electrons to neutralize free radicals, a common mechanism for phenolic antioxidants. mdpi.com This direct scavenging of reactive oxygen species (ROS) helps to prevent oxidative damage to vital cellular components like lipids and proteins. nih.gov

In Vitro Assays for Antioxidant Potential

Antimicrobial Activity Profile

This compound has demonstrated a broad spectrum of antimicrobial activity, showing promise against both fungal and bacterial pathogens.

This compound has been identified as having antifungal properties, particularly against Candida albicans. researchgate.netnih.gov In a study investigating macrocyclic bis(bibenzyls) from the liverwort Plagiochasma intermedium, this compound was among the compounds that showed in vitro antifungal activity against both fluconazole-sensitive and resistant strains of C. albicans. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to >512 µg/mL. nih.gov Another study also reported the antifungal activity of this compound against C. albicans. researchgate.net

The antibacterial potential of this compound and related compounds has been evaluated against a range of bacteria. Generally, these compounds exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria. shd-pub.org.rsresearchgate.net For instance, marchantin A, a closely related compound, was effective against Staphylococcus aureus with a MIC of 3.13 µg/mL. researchgate.net However, studies on extracts containing marchantin-type compounds have shown activity against both Gram-positive and Gram-negative bacteria. sci-hub.boxresearchgate.nettandfonline.com For example, a methanol (B129727) extract of Marchantia polymorpha, which contains marchantins, was active against Staphylococcus aureus (Gram-positive) and Proteus mirabilis and Escherichia coli (Gram-negative). sci-hub.boxtandfonline.com Another study also showed that a methanol extract of M. polymorpha inhibited the growth of both Gram-positive (S. aureus, Bacillus subtilis, Listeria monocytogenes) and Gram-negative (E. coli, Klebsiella pneumoniae, P. mirabilis) bacteria. researchgate.net

Table 2: Antibacterial Spectrum of Marchantin-Containing Extracts

| Bacterial Type | Species | Activity | Reference |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus | Active | sci-hub.boxresearchgate.nettandfonline.com |

| Gram-positive | Bacillus subtilis | Active | researchgate.net |

| Gram-positive | Listeria monocytogenes | Active | researchgate.net |

| Gram-negative | Proteus mirabilis | Active | sci-hub.boxresearchgate.nettandfonline.com |

| Gram-negative | Escherichia coli | Active | sci-hub.boxresearchgate.nettandfonline.com |

This table is interactive. Click on the headers to sort.

The antimicrobial properties of this compound and extracts containing it have been assessed using standard microbiological techniques. The disc diffusion test is a common method used for initial screening of antibacterial activity. researchgate.netwikipedia.org In this method, a paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with bacteria. wikipedia.orgfwdamr-reflabcap.eu The formation of a clear zone of inhibition around the disc indicates antibacterial activity. wikipedia.orgfwdamr-reflabcap.eu

To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, the broth dilution method is frequently employed. researchgate.netnih.gov This technique involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the microorganism. researchgate.netnih.gov The MIC is determined after a specific incubation period. researchgate.netnih.gov Both microdilution (using 96-well plates) and macrodilution (using tubes) formats of the broth dilution test are utilized. youtube.com These methods are crucial for quantifying the potency of antimicrobial agents like this compound. nih.gov

Antibacterial Activities (e.g., against Gram-positive and Gram-negative bacteria)

Anti-Inflammatory Effects and Molecular Targets

This compound, a macrocyclic bisbibenzyl found in liverworts such as Marchantia polymorpha, has demonstrated notable anti-inflammatory potential in preclinical studies. researchgate.net Investigations into its mechanisms of action reveal a multifaceted approach to modulating inflammatory responses at the molecular level.

This compound has been shown to influence key inflammatory pathways and the production of inflammatory mediators. researchgate.net Extracts of Marchantia polymorpha, where this compound is a significant constituent, have been observed to inhibit the production of nitric oxide (NO) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines. researchgate.net NO is a critical signaling molecule in inflammation, and its overproduction can contribute to tissue damage.

Furthermore, these extracts have been shown to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net These cytokines are central to orchestrating the inflammatory response, and their inhibition points to the potential of this compound to temper excessive inflammation. The modulation of these mediators suggests that this compound may interfere with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. researchgate.netnih.gov

A significant aspect of the anti-inflammatory activity of marchantins, including potentially this compound, is their ability to inhibit key enzymes involved in the inflammatory cascade. mdpi.com One such enzyme is 5-lipoxygenase (5-LOX), which is crucial for the biosynthesis of leukotrienes, potent mediators of inflammation involved in various inflammatory diseases. researchgate.netnih.govthieme-connect.de

Studies on various marchantins have demonstrated direct inhibitory effects on 5-LOX. mdpi.com This inhibition disrupts the conversion of arachidonic acid into leukotrienes, thereby dampening the inflammatory response. researchgate.netnih.gov The ability to block this pathway is a key mechanism behind the anti-inflammatory properties attributed to this class of compounds. While direct studies on this compound's 5-LOX inhibitory activity are less detailed, the known activity of related marchantins suggests this is a likely mechanism of action. mdpi.com

Modulation of Inflammatory Mediators and Pathways

Preclinical Antiviral and Antitrypanosomal Activity

Beyond its anti-inflammatory effects, this compound and related compounds have been investigated for their potential against infectious agents.

Marchantins have shown promise as antiviral agents. For instance, several marchantins have been found to inhibit the PA endonuclease of the influenza virus, an enzyme essential for viral replication. nih.gov This suggests a potential broad-spectrum antiviral activity.

In the realm of antiparasitic research, marchantins have demonstrated activity against various protozoans. mdpi.com Specifically, antitrypanosomal activity has been documented for compounds in this family. mdpi.comresearchgate.net Trypanosomes are the causative agents of diseases like sleeping sickness and Chagas disease. osti.govescholarship.org The ability of marchantins to inhibit the proliferation of Trypanosoma species in vitro highlights a potential avenue for the development of new antiparasitic drugs. mdpi.comresearchgate.netresearchgate.net

Preclinical Cytotoxic and Antiproliferative Activity against Cancer Cell Lines

This compound and its chemical relatives have been the subject of extensive preclinical investigation for their cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netmdpi.com These studies have revealed potent activity and have begun to uncover the molecular mechanisms underlying their anticancer potential.

A primary mechanism by which marchantins exert their anticancer effects is through the induction of programmed cell death, or apoptosis. nih.govbibliotekanauki.pl Studies on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), have shown that treatment with marchantins leads to classic apoptotic markers. researchgate.netnih.gov

For example, treatment with marchantin M, a related compound, has been shown to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis. nih.gov Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases-3 and -9 have been observed, confirming the induction of the apoptotic cascade. mdpi.com

Research has identified specific molecular targets that contribute to the cytotoxic effects of marchantins in cancer cells. One significant target is P-glycoprotein (P-gp), a membrane transporter that is often overexpressed in multidrug-resistant (MDR) cancer cells and is responsible for effluxing chemotherapy drugs out of the cell. mdpi.comacs.org Some marchantins have been shown to inhibit P-gp activity, which can reverse multidrug resistance and sensitize cancer cells to conventional chemotherapeutic agents. nih.gov

Another critical mechanism involves the lysosome. mdpi.com Recent studies have shown that certain marchantin derivatives can be transported into lysosomes, particularly in P-gp-overexpressing cancer cells. acs.org Once inside, these compounds can induce lysosomal membrane permeabilization (LMP). acs.orgacs.orgnih.gov The rupture of the lysosomal membrane releases cathepsins and other hydrolytic enzymes into the cytoplasm, which can trigger a cascade of events leading to cell death, including apoptosis. imrpress.com This lysosome-dependent cell death pathway represents a novel and potent mechanism for overcoming drug resistance in cancer. mdpi.comacs.org

Interactive Data Table: Preclinical Activity of Marchantin Compounds

| Compound Family | Activity | Cell Lines / Organism | Observed Effects | IC₅₀ Values (where available) |

| Marchantins | Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of NO, TNF-α, IL-6, IL-1β | - |

| Marchantins | Anti-inflammatory | - | Inhibition of 5-Lipoxygenase | - |

| Marchantins | Antiviral | Influenza A and B viruses | Inhibition of PA endonuclease | - |

| Marchantins | Antitrypanosomal | Trypanosoma brucei | Inhibition of proliferation | - |

| Marchantin A | Cytotoxic | A256, MCF-7, T47D (Breast) | Reduction in cell viability | A256: 5.5 µM, MCF-7: 11.5 µM, T47D: 15.3 µM researchgate.net |

| Marchantin C Derivative | Cytotoxic | MCF-7/ADR (MDR Breast) | Selective inhibitory activity | 0.024 µM acs.org |

| Marchantin M | Apoptosis Induction | PC-3 (Prostate) | Upregulation of Bax, downregulation of Bcl-2 | - |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Other Preclinical Pharmacological Investigations

This section explores additional pharmacological activities of this compound identified in preclinical studies, extending beyond its well-documented anti-inflammatory and cytotoxic effects. The focus is on its potential as a muscle relaxant, its protective effects on the liver, and its ability to inhibit specific enzymes.

Myorelaxant Activity in Preclinical Models

The potential for marchantin-type compounds to act as muscle relaxants has been noted due to their structural similarities to known myorelaxant agents. Specifically, the cyclic bis-bibenzyl structure of marchantin A is comparable to that of the alkaloid tubocurarine, a classic muscle relaxant. researchgate.netmdpi.com This structural relationship has prompted suggestions that marchantins may exhibit similar pharmacological activity. researchgate.net While marchantin A has been highlighted for this potential activity, specific preclinical studies focusing on the myorelaxant effects of this compound are not extensively detailed in the current scientific literature. researchgate.netmdpi.compreprints.org

Hepatoprotective Activity in Preclinical Animal Models

Extracts from the liverwort genus Marchantia, which are known to be rich in marchantins, have been traditionally used for treating liver ailments. phytojournal.com Modern preclinical studies have begun to validate this traditional use. For instance, chloroform (B151607) extracts of Marchantia polymorpha, a species in which this compound can be a major bisbibenzyl constituent, have demonstrated significant, dose-dependent hepatoprotective activity in mice with paracetamol-induced liver damage. mdpi.comacs.orgnih.gov

The protective mechanism is believed to be linked to the potent antioxidant properties of its constituent compounds. This compound, in particular, has been shown to be a powerful inhibitor of nonenzymatic, iron-induced lipid peroxidation in rat brain homogenates, with an IC₅₀ value of 0.51 μM. sci-hub.se This effect was more potent than that of the classic antioxidant desferrioxamine. sci-hub.se Lipid peroxidation is a key process in toxin-induced liver cell damage, and its inhibition is a critical mechanism for hepatoprotection.

In a preclinical model using paracetamol-induced hepatotoxicity in mice, administration of a M. polymorpha chloroform extract led to significant improvements in key liver function biomarkers. acs.orgnih.gov The extract caused a marked reduction in elevated serum levels of aspartate transaminase (AST), alanine (B10760859) transaminase (ALT), and alkaline phosphatase (ALP), while significantly increasing total protein levels. acs.orgnih.govresearchgate.net These findings suggest a strong protective effect against liver cell injury.

Table 1: Effect of Marchantia polymorpha Extract on Liver Biomarkers in Paracetamol-Induced Hepatotoxicity Model

| Biomarker | Result of Extract Administration | Percentage Change (vs. Diseased Group) |

| Aspartate Transaminase (AST) | Reduction | ↓ 49.44% |

| Alanine Transaminase (ALT) | Reduction | ↓ 44.11% |

| Alkaline Phosphatase (ALP) | Reduction | ↓ 24.4% |

| Total Proteins (TP) | Elevation | ↑ 58.69% |

Data derived from studies on M. polymorpha chloroform extract at a dose of 500 mg/kg in mice. acs.orgnih.gov

Enzyme Inhibitory Activities Beyond Inflammatory Pathways (e.g., DNA Polymerase β)

The inhibitory effects of marchantins extend to enzymes outside of the inflammatory cascade. A noteworthy example is the inhibition of DNA polymerase β, a key enzyme in the base excision repair pathway of DNA. mdpi.combiotech-asia.org The related compound, marchantin A, has been specifically identified as an inhibitor of DNA polymerase β. mdpi.com

While direct studies on this compound inhibiting DNA polymerase β are not prominent, it has demonstrated significant inhibitory activity against other enzyme-driven processes. As mentioned previously, this compound strongly inhibits iron-induced lipid peroxidation. sci-hub.se This process, while not involving a single enzyme target in the classical sense, is a cascade of enzymatic and non-enzymatic reactions that are critical in cellular damage. This compound was also found to suppress NADPH-dependent lipid peroxidation. sci-hub.se

Table 2: Specific Enzyme/Process Inhibitory Activity of this compound

| Inhibited Process | Model System | Potency (IC₅₀) |

| Iron-induced Lipid Peroxidation | Rat brain homogenates | 0.51 μM |

This potent inhibitory action highlights this compound's capacity to interfere with oxidative processes, a valuable attribute for therapeutic potential. sci-hub.se

Structure Activity Relationship Sar Studies and Analogue Development

Correlating Structural Features with Biological Activities

Structure-activity relationship (SAR) studies on marchantin-type compounds aim to pinpoint the specific molecular features that give rise to their diverse biological activities. Research has shown that the arrangement and type of functional groups on the bisbibenzyl skeleton are critical.

Marchantin H has demonstrated notable antioxidant properties. researchgate.net It is capable of scavenging free radicals in aqueous environments in a manner that is dependent on its concentration. researchgate.netnih.gov This activity suggests this compound can act as a versatile antioxidant, potentially protecting biological macromolecules from peroxidative damage. researchgate.netnih.gov Specific studies have shown its efficacy in inhibiting nonenzymatic, iron-induced lipid peroxidation in rat brain homogenates, with an IC50 value of 0.51 μM. sci-hub.se Furthermore, it was found to suppress NADPH-dependent microsomal lipid peroxidation with an IC50 value of 0.32 ± 0.01 µmol/L, without interfering with the microsomal electron transport of NADPH-cytochrome P450 reductase. researchgate.net

The anti-influenza activity observed in several marchantins, such as A, B, and E, has been linked to a specific structural feature: the 3,4-dihydroxyphenethyl group. nih.gov This moiety is crucial for inhibiting the PA endonuclease enzyme of the influenza virus. nih.gov Docking simulations suggest a "fitting and chelating model" where this part of the molecule interacts with the enzyme's active site. nih.govplos.org The presence or absence of such key groups in this compound and its analogues is therefore a critical determinant of their specific pharmacological profiles.

Comparative Analysis of this compound with Structurally Related Bisbibenzyls

This compound belongs to a large family of macrocyclic bisbibenzyls, including the well-studied marchantins A, B, C, and E, as well as related compounds like riccardins. mdpi.comresearchgate.net Comparative studies reveal that subtle structural differences between these compounds can lead to significant variations in their biological activities.

While marchantin A is the most common bisbibenzyl in many Marchantia polymorpha specimens, some variants, such as those from South Africa, lack it entirely and instead feature this compound as the major cyclic bisbibenzyl. mdpi.compreprints.org This natural variation underscores the distinct biosynthetic pathways and potential biological roles of these closely related molecules.

The antifungal activity of marchantins also shows structure-dependent variations. Studies against Candida albicans found that neomarchantin A and riccardin D were the most effective, whereas marchantin A, B, E, and riccardin H, while still active, were less potent. preprints.org This indicates that modifications to the core macrocyclic structure, such as the number and position of hydroxyl groups, can significantly modulate antifungal efficacy.

Furthermore, a comparison of the calcium inhibitory activities between marchantin A and a related compound featuring a biphenyl (B1667301) linkage showed that the introduction of this more rigid linkage reduced the molecule's mobility and, consequently, its biological activity. sci-hub.se This highlights the importance of the flexible ether linkages that characterize the marchantin macrocycle for certain pharmacological effects.

Below is a comparative table of biological activities for this compound and related bisbibenzyls based on available research findings.

| Compound | Key Biological Activity | Potency/Observation | Source(s) |

| This compound | Antioxidant | Suppresses lipid peroxidation (IC50: 0.32-0.51 µM) | researchgate.net, sci-hub.se |

| Marchantin A | Anti-influenza, Cytotoxic, Muscle Relaxant | Inhibits PA endonuclease; Active against breast cancer cells. | nih.gov, preprints.org |

| Marchantin B | Anti-influenza | Inhibits PA endonuclease. | nih.gov |

| Marchantin E | Anti-influenza | Strongest anti-influenza activity among tested marchantins. | nih.gov |

| Riccardin D | Antifungal | Highly effective against Candida albicans. | preprints.org |

| Perrottetin F | Anti-influenza | Acyclic bisbibenzyl that inhibits PA endonuclease. | nih.gov |

Rational Design of Analogues with Enhanced Bioactivity

The insights gained from SAR studies have enabled the rational design of novel analogues with potentially improved therapeutic properties. acs.org This medicinal chemistry approach involves modifying the natural product scaffold to enhance potency, selectivity, or overcome issues like drug resistance. acs.orgacs.org

A prominent example of this strategy involves marchantin C. acs.org To combat multidrug resistance (MDR) in cancer cells, a series of marchantin C-nitric oxide (NO) donor hybrids were designed and synthesized. acs.org The rationale was to leverage the cytotoxic properties of marchantin C and the biological activities of NO to create a synergistic effect. Notably, one of the designed hybrids, MC-furoxan hybrid 14 , exhibited potent and selective inhibitory activity against drug-resistant breast cancer cells (MCF-7/ADR) with an IC50 value of 0.024 μM, making it 883 times more potent than against the non-resistant cell line. acs.org

This research identified the two phenolic hydroxyl groups on the marchantin C structure as ideal anchor points for attaching the NO-donating moieties. acs.org The success of these rationally designed hybrids demonstrates the potential for modifying the marchantin skeleton to create highly targeted and effective therapeutic agents. acs.org

| Designed Analogue | Target | Modification Strategy | Result | Source(s) |

| MC-furoxan hybrid 14 | Pgp-mediated Drug Resistance | Hybridization of marchantin C with a furoxan (NO-donor) moiety. | 883-fold selective potency against resistant MCF-7/ADR cells. | acs.org |

| MC-furoxan hybrid 16 | Pgp-mediated Drug Resistance | Hybridization of marchantin C with a different furoxan moiety. | 204-fold selective potency against resistant MCF-7/ADR cells. | acs.org |

| 2,3-dihydroxybenzoic acid | Influenza PA Endonuclease | Bioisosteric replacement based on marchantin and catechin (B1668976) structures. | Identified as a key pharmacophore for PA endonuclease inhibition. | nih.gov |

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.govnih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), can interact very differently with biological targets like enzymes and receptors, which are themselves chiral. nih.gov This can lead to significant differences in efficacy, metabolism, and toxicity between a drug's enantiomers. nih.govnih.gov

Advanced Analytical and Research Methodologies in Marchantin H Studies

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, MS)

The definitive identification and structural characterization of marchantin H, like other complex natural products, rely heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not detailed in the provided search results, the general approach for related marchantins involves a comprehensive suite of NMR experiments. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are used to identify the types and numbers of protons and carbons present. mdpi.com For instance, ¹H NMR spectra of marchantins typically show signals corresponding to aromatic protons, methoxyl groups, and benzylic methylenes. researchgate.net

To assemble the molecular structure, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy) , which identifies proton-proton couplings, helping to piece together adjacent protons in a spin system. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) , which correlates directly bonded protons and carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) , which shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule. mdpi.com

NOE (Nuclear Overhauser Effect) spectroscopy, which identifies protons that are close in space, providing critical information about the molecule's stereochemistry. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comresearchgate.net Tandem MS (MS/MS) experiments involve selecting the molecular ion, fragmenting it, and analyzing the resulting product ions to gain further structural insights. iastate.edu This fragmentation pattern can help confirm the identity of known compounds or elucidate the structure of new ones. iastate.edu

High-Resolution Separation and Quantification Methods (e.g., UHPLC-QTOF-MS)

To analyze this compound from complex biological matrices, such as liverwort extracts, high-resolution separation techniques are required. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer is a powerful method for this purpose. nih.govresearchgate.net This technique allows for the rapid separation, identification, and quantification of marchantins and other metabolites. nih.gov

Metabolic profiling studies of Marchantia polymorpha utilize UHPLC-QTOF-MS to tentatively identify numerous compounds, including various marchantins. nih.govacs.orgnih.gov The UHPLC system provides excellent separation of structurally similar compounds, while the QTOF-MS offers high mass accuracy and sensitivity for their detection and identification. nih.gov Data is typically acquired in both positive and negative electrospray ionization modes to detect a wider range of compounds. nih.govacs.org

| Parameter | Value/Setting | Reference |

|---|---|---|

| Technique | UHPLC-QTOF/MS | nih.gov |

| Ion Source | Electrospray Ionization (ESI) | nih.gov |

| Scan Mode | Full Scan, Positive & Negative Modes | nih.gov |

| Mass Range | m/z 100–1000 | nih.gov |

| Drying Gas Temperature | 350 °C | nih.gov |

| Fragmentation Voltage | 125 V | nih.gov |

| Capillary Voltage | 3500 V | nih.gov |

Cellular and Molecular Biology Techniques for Mechanistic Studies

In vitro cell-based assays are fundamental for screening and characterizing the biological activities of compounds like this compound. mdpi.com These assays are used to assess a wide range of effects, including cytotoxicity, antioxidant potential, and apoptosis induction. nih.gov

For related marchantins, a variety of assays have been employed. The MTT assay is commonly used to measure cell viability and proliferation inhibition in cancer cell lines. nih.govtandfonline.com To study programmed cell death, or apoptosis, researchers use techniques like flow cytometry with Annexin V/PI staining, which can distinguish between early and late apoptotic cells. nih.govnih.gov Western blotting is another key technique used to detect changes in the levels of proteins involved in apoptosis, such as caspases and members of the Bcl-2 family. nih.govresearchgate.net

Specifically for this compound, its antioxidant capacity has been evaluated. Research shows it can scavenge free radicals in a concentration-dependent manner. mdpi.com A DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay found this compound to be a potent antioxidant. mdpi.com

| Compound | Assay | Finding (IC0.20) | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 0.51 ± 0.03 µM | mdpi.com |

| α-tocopherol (Control) | DPPH Radical Scavenging | 3.80 ± 0.33 µM | mdpi.com |

Advanced imaging techniques are critical for visualizing the effects of marchantins at the subcellular level. Fluorescence and confocal microscopy are widely used to observe morphological changes and the localization of specific cellular components. nih.gov

For example, fluorescence microscopy has been used to confirm the antimicrotubular effect of marchantin A in breast cancer cells. researchgate.netthieme-connect.de In studies of marchantin M, laser confocal microscopy was used to monitor the localization of proteins related to endoplasmic reticulum (ER) stress, while fluorescence microscopy visualized the formation of GFP-LC3B puncta, an indicator of autophagy. nih.gov DAPI staining is often used in conjunction with these methods to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation. magtechjournal.com

Furthermore, specialized techniques have been used to determine the specific location of these compounds within the plant. Direct analysis using micromanipulation coupled with mass spectrometry has provided evidence for the specific accumulation of marchantin A within the oil body cells of Marchantia polymorpha. researchgate.net These powerful imaging and analytical methods could similarly be applied to investigate the subcellular targets and localization of this compound.

In Vitro Cell-Based Assays for Bioactivity Assessment

Omics Technologies in Understanding this compound Biology

Omics technologies, particularly transcriptomics, offer a global view of the cellular processes affected by or involved in the production of this compound. Transcriptome analysis, often performed using RNA sequencing (RNA-seq), provides a snapshot of the gene expression profile in an organism under specific conditions. nih.govnih.gov

While no studies have focused specifically on the transcriptomic effects of exogenously applied this compound, research has utilized this technology to elucidate the biosynthetic pathway of the marchantin family of compounds in Marchantia polymorpha. researchgate.net By analyzing the transcriptome, researchers can identify candidate genes encoding the enzymes responsible for building the marchantin backbone. researchgate.net These studies have successfully identified genes for key enzyme families in the biosynthetic pathway. researchgate.net

| Enzyme/Protein Family | Abbreviation | Role in Marchantin Biosynthesis | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | First step in the phenylpropanoid pathway. | researchgate.net |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid. | researchgate.net |

| 4-coumarate-CoA ligase | 4CL | Activation of p-coumaric acid to its CoA thioester. | researchgate.net |

| Stilbenecarboxylate synthase | STCS | Key enzyme for the monomeric precursor of bis(bibenzyls). | researchgate.net |

| Cytochrome P450 monooxygenase | P450 | Catalyzes hydroxylation steps, e.g., potentially converting one marchantin to another. | researchgate.net |

By analyzing the expression levels of these genes, scientists can understand how the production of marchantins is regulated. researchgate.net Web-based platforms like MarpolBase provide comprehensive tools to visualize and analyze the vast amount of transcriptome data available for Marchantia polymorpha, facilitating the discovery of gene networks involved in its unique biology, including secondary metabolite production. nih.govnih.gov

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, represents a powerful approach in understanding the complex biochemical effects of natural compounds like this compound. This discipline provides a functional readout of the cellular state, reflecting the interplay between the genome, transcriptome, proteome, and the environment. nih.gov In the context of this compound studies, metabolomics can elucidate its mechanism of action, identify biomarkers of exposure or effect, and reveal novel therapeutic targets by providing a comprehensive snapshot of the metabolic perturbations it induces.

Advanced analytical platforms, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) coupled with chromatographic separation techniques like Liquid Chromatography (LC), are the cornerstones of metabolomic investigations. frontiersin.orgcriver.com These technologies enable the detection, identification, and quantification of a wide array of metabolites in biological samples, such as cell cultures or tissues, following treatment with a compound of interest. nih.govmdpi.com

Research Methodologies

Untargeted metabolomics is a hypothesis-generating approach that aims to capture the broadest possible range of metabolites in a sample to assess global metabolic changes. biorxiv.orgrsc.org This method is particularly useful in the initial stages of investigating a compound like this compound, where its biological effects are not fully understood. It involves the systematic profiling of metabolites, which can then be mapped to biochemical pathways to identify those significantly impacted by the compound. mdpi.com

For instance, a typical untargeted metabolomics workflow for studying the effects of this compound on a cancer cell line would involve:

Culturing cancer cells and treating them with this compound.

Quenching the metabolism rapidly to halt enzymatic activity and preserve the metabolic state. mdpi.com

Extracting metabolites from the cells.

Analyzing the extracts using high-resolution LC-MS (e.g., UHPLC-QTOF-MS) or NMR spectroscopy. nih.govresearchgate.net

Processing the raw data to detect and align metabolic features.

Utilizing multivariate statistical analysis to identify metabolites that are significantly altered between treated and untreated cells. mdpi.com

Identifying these differential metabolites using spectral databases and standards. biorxiv.org

Performing pathway analysis to understand the biological implications of the metabolic changes.

Detailed Research Findings

While specific metabolomics studies focusing exclusively on the effects of isolated this compound are not extensively available in the public domain, research on the metabolome of Marchantia polymorpha (the liverwort from which this compound is derived) and on related marchantin compounds provides a strong basis for anticipated findings. frontiersin.orgmdpi.com Studies on Marchantia polymorpha have identified a rich diversity of secondary metabolites, including numerous marchantin-type bis-bibenzyls. nih.govresearchgate.net

Metabolomic analyses of cells treated with other bioactive compounds have revealed significant alterations in key metabolic pathways. mdpi.comnih.gov Based on these analogous studies, a metabolomics investigation of this compound would likely reveal significant changes in cellular metabolism. For example, studies on other compounds have shown alterations in amino acid metabolism, lipid metabolism, and energy pathways like glycolysis and the citric acid cycle. mdpi.comfrontiersin.org

Below are illustrative data tables representing the kind of findings a metabolomics study on cancer cells treated with this compound might yield.

Table 1: Hypothetical Significantly Altered Metabolites in Cancer Cells Treated with this compound (LC-MS/MS Analysis)

This table showcases a selection of metabolites that could be identified as significantly dysregulated in cancer cells following treatment with this compound. The fold change indicates the magnitude of the change compared to untreated control cells, and the p-value indicates the statistical significance.

| Metabolite | Metabolic Pathway | Fold Change (Treated vs. Control) | P-value |

|---|---|---|---|

| L-Glutamic acid | Amino Acid Metabolism | ▼ 1.8 | <0.01 |

| L-Proline | Amino Acid Metabolism | ▼ 2.1 | <0.01 |

| Aspartate | Amino Acid Metabolism | ▼ 1.5 | <0.05 |

| Guanosine | Purine Metabolism | ▲ 2.5 | <0.01 |

| Hypoxanthine | Purine Metabolism | ▲ 1.9 | <0.05 |

| Citric Acid | Citric Acid Cycle (TCA) | ▼ 1.7 | <0.05 |

| Phosphatidylcholine | Phospholipid Metabolism | ▼ 2.3 | <0.01 |

Table 2: Metabolic Pathways Potentially Perturbed by this compound Treatment

This table illustrates the metabolic pathways that would be identified as significantly impacted based on the altered metabolites from Table 1. Pathway analysis tools use the list of significantly changed metabolites to pinpoint the biological processes most affected by the compound.

| Pathway Name | Number of Altered Metabolites in Pathway | Pathway Impact Score | P-value |

|---|---|---|---|

| Alanine (B10760859), Aspartate and Glutamate Metabolism | 2 | 0.45 | <0.01 |

| Purine Metabolism | 2 | 0.38 | <0.01 |

| Arginine and Proline Metabolism | 1 | 0.25 | <0.05 |

| Citrate Cycle (TCA Cycle) | 1 | 0.21 | <0.05 |

| Glycerophospholipid metabolism | 1 | 0.19 | <0.05 |

These comprehensive metabolite profiling studies are crucial for building a detailed understanding of the biochemical basis of this compound's activity, paving the way for its potential development as a therapeutic agent. The ability of metabolomics to provide a detailed functional readout of the cellular state makes it an indispensable tool in modern natural product research. researchgate.net

Future Research Directions and Translational Perspectives

Addressing Research Gaps in Marchantin H Mechanism of Action and Efficacy

Despite demonstrations of its anti-inflammatory, antioxidant, and antifungal properties, a clear and unified understanding of this compound's mechanism of action remains elusive. researchgate.netmdpi.comnih.gov Research has indicated that the mode of action for many bryophyte-derived compounds can be both compound-dependent and pathogen-specific, with some compounds exhibiting different mechanisms against various fungi. unipr.it This highlights a significant knowledge gap. Current literature on the bioactivity of compounds from Marchantia polymorpha is often fragmentary, underscoring the need for more in-depth and systematic investigations. mdpi.comnih.gov

Future research must prioritize the elucidation of the specific molecular targets of this compound. Key questions to address include:

What specific enzymes, receptors, or signaling pathways does this compound interact with to exert its anti-inflammatory effects?

How does its antioxidant activity translate at the cellular level, and what are the downstream consequences?

What is the precise mechanism behind its antifungal activity against various strains, such as Candida albicans? mdpi.com

Advanced techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and transcriptomic analyses of treated cells are essential to identify direct binding partners and map the pathways modulated by this compound. Closing these knowledge gaps is a prerequisite for its development as a therapeutic agent or a reliable research tool.

Table 1: Summary of Investigated Biological Activities of this compound

| Activity | Context/Finding | Reference(s) |

| Antifungal | Active against Candida albicans. | unipr.it, nih.gov, mdpi.com |

| Anti-inflammatory | Identified as having significant anti-inflammatory activity. | researchgate.net, researchgate.net |

| Cytotoxic | Showed cytotoxic activity against certain cancer cell lines. | researchgate.net, researchgate.net |

| Antioxidant | Demonstrated antioxidant and free radical scavenging properties. | mdpi.com |

Opportunities for In Vivo Preclinical Model Development

To date, the evaluation of this compound has been largely confined to in vitro assays. A critical next step is to assess its efficacy and behavior in living organisms through the development of robust in vivo preclinical models. championsoncology.com Studies on related compounds, such as marchantin M, have successfully used homograft mouse models to evaluate antitumor efficacy, providing a blueprint for similar investigations with this compound. scienceopen.com Furthermore, the successful use of mouse models to test the hepatoprotective effects of crude extracts from Marchantia polymorpha demonstrates the feasibility of in vivo studies for its constituent compounds. nih.gov

Opportunities for preclinical model development include:

Xenograft and Patient-Derived Xenograft (PDX) Models: To test the anticancer potential of this compound, human cancer cell lines or patient tumors could be implanted in immunocompromised mice. championsoncology.comnih.gov

Syngeneic Models: These models, which utilize immunocompetent mice, would be invaluable for studying the interplay between this compound's effects and the immune system, particularly for its anti-inflammatory and immunomodulatory potential. championsoncology.com

Disease-Specific Models: For its anti-inflammatory properties, models of specific inflammatory conditions (e.g., chemically induced colitis or arthritis) could be employed. For its antifungal activity, infection models would be necessary.

Bioengineering Approaches for Enhanced this compound Production

The natural abundance of this compound in liverworts is low, posing a significant challenge for large-scale research and development. Bioengineering offers a promising solution to this production bottleneck. hochschule-rhein-waal.de The biosynthesis of marchantins in Marchantia polymorpha is known to occur via the phenylpropane/polymalonate pathway, and transcriptomic studies have begun to identify the genes involved. nih.gov

Future bioengineering efforts could focus on:

Heterologous Expression: The identified biosynthetic genes could be transferred into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), which are well-established platforms for producing complex natural products. fh-campuswien.ac.ataimbe.org This approach allows for scalable and controlled fermentation-based production.

Metabolic Engineering: The host organism's metabolism could be further optimized to increase the precursor supply for this compound biosynthesis, thereby enhancing yields. nih.gov

Cell-Free Biosynthesis: As an alternative to whole-cell systems, the biosynthetic enzymes could be produced and combined in vitro to convert simple precursors into this compound, offering a high degree of control over the process.

These strategies could provide a sustainable and cost-effective supply of this compound, which is crucial for extensive preclinical and potential clinical development. bioengineering.ch

This compound as a Chemical Probe for Biological Processes

A chemical probe is a selective small-molecule modulator used to investigate the function of a specific protein or pathway in cells or organisms. nih.govthermofisher.kr For this compound to be considered a high-quality chemical probe, its molecular mechanism of action must be thoroughly understood. unc.edu Currently, the lack of a precisely identified molecular target is a significant limitation.

However, should further research successfully pinpoint a specific protein that this compound modulates with high potency and selectivity, it could become a valuable tool for biologists. For instance, if this compound is found to selectively inhibit a particular kinase or transcription factor involved in inflammation, it could be used to:

Dissect the temporal roles of that target in cellular signaling cascades. nih.gov

Validate the target's role in disease pathophysiology. thermofisher.kr

Explore the biological consequences of inhibiting the target in various cell types and contexts.

Developing an inactive analogue of this compound to serve as a negative control would be a critical step in validating its utility as a probe. nih.gov The journey to validate this compound as a chemical probe hinges on the successful elucidation of its specific mode of action as discussed in section 8.1.

Potential for this compound and Analogues as Lead Compounds in Drug Discovery

A lead compound is a chemical starting point for the development of a new drug. This compound, with its demonstrated biological activities, represents a promising scaffold for medicinal chemistry efforts. nih.gov The marchantin family of compounds has already shown potential in this area; for example, analogues of marchantin C have been synthesized that exhibit significantly higher anticancer activity than the parent molecule. nih.gov Similarly, marchantin M has been identified as a promising candidate for prostate cancer treatment. nih.gov

Future work should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and testing the biological activity of the resulting analogues will help identify the key chemical features responsible for its effects. acs.org This knowledge can be used to design new compounds with improved potency, selectivity, and drug-like properties.

Analogue Synthesis: Techniques such as late-stage functionalization could be used to create a library of this compound analogues for screening against various therapeutic targets. nih.gov For example, creating hybrid molecules, as has been done with marchantin C to overcome drug resistance, could be a fruitful strategy. acs.org

Optimization of Pharmacokinetic Properties: Medicinal chemistry efforts would also aim to improve metabolic stability, solubility, and oral bioavailability to create viable drug candidates.

Through these approaches, this compound and its future analogues could serve as the basis for developing novel therapeutics for cancer or inflammatory diseases. cinz.nz

Integration with Systems Biology and Computational Modeling Approaches

The complexity of biological systems requires advanced approaches to fully understand the effects of a compound like this compound. Systems biology, which integrates experimental data with computational modeling, provides a powerful framework for this purpose. unl.eduplos.org

Future research could integrate this compound studies with:

Network Biology: High-throughput 'omics' data (e.g., transcriptomics, proteomics, metabolomics) from cells treated with this compound can be used to construct and analyze molecular interaction networks. This can help predict the compound's mechanism of action, identify off-target effects, and generate new, testable hypotheses. wellcomeconnectingscience.org

Molecular Docking and Simulation: Computational models can be used to predict how this compound binds to potential protein targets at the atomic level, guiding SAR studies and the design of more potent analogues.

Quantitative Systems Pharmacology (QSP): These models can simulate the effect of this compound across multiple biological scales, from molecular interactions to whole-body responses, helping to predict clinical outcomes and optimize therapeutic strategies. unitn.it

By combining wet-lab experiments with these powerful in silico methods, researchers can accelerate the pace of discovery and gain deeper insights into the therapeutic potential of this compound. nih.gov

Q & A

Q. What experimental models are commonly used to evaluate Marchantin H’s anticancer activity?

this compound’s anticancer effects are typically studied using: